2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Keto Diclofenac Sodium Salt, an impurity of Diclofenac, which is a widely used nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride typically involves the reaction of 2,6-dichloroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process also involves stringent quality control measures to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester .
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It plays a crucial role in the synthesis of NSAIDs like Diclofenac, which are used to treat pain and inflammation.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is primarily related to its role as an intermediate in the synthesis of Diclofenac. Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. The addition of chlorine groups in the ortho position of the phenyl ring increases the potency of the compound by locking the ring in maximal torsion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: A potential non-steroidal anti-inflammatory drug and an analog of 2-[(2,6-dimethylphenyl)amino]benzoic acid.
Diclofenac: A widely used NSAID with a similar structure and mechanism of action.
Uniqueness
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is unique due to its specific role as an intermediate in the synthesis of Keto Diclofenac Sodium Salt. Its structure allows for specific interactions with reagents and catalysts, making it a valuable compound in pharmaceutical synthesis .
Eigenschaften
Molekularformel |
C14H8Cl3NO2 |
---|---|
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
HUCURUDSQLRFDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.